molecular formula C19H19NO4 B2559061 1-[3-(2-Methoxy-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione CAS No. 620932-26-5

1-[3-(2-Methoxy-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione

Cat. No. B2559061
CAS RN: 620932-26-5
M. Wt: 325.364
InChI Key: RUKPFYZCIFCSBG-UHFFFAOYSA-N
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Description

The compound “1-[3-(2-Methoxy-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole group is substituted at the 7-position with a methyl group and at the 1-position with a propyl group that is further substituted with a methoxyphenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, and the methoxyphenoxy group would introduce additional polar character to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the indole ring would likely make it relatively stable and flat, while the methoxyphenoxy group would likely make it more polar .

Mechanism of Action

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactions, investigating its potential biological activity, and determining its physical and chemical properties .

properties

IUPAC Name

1-[3-(2-methoxyphenoxy)propyl]-7-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-13-7-5-8-14-17(13)20(19(22)18(14)21)11-6-12-24-16-10-4-3-9-15(16)23-2/h3-5,7-10H,6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKPFYZCIFCSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326371
Record name 1-[3-(2-methoxyphenoxy)propyl]-7-methylindole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[3-(2-Methoxyphenoxy)propyl]-7-methylindole-2,3-dione

CAS RN

620932-26-5
Record name 1-[3-(2-methoxyphenoxy)propyl]-7-methylindole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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